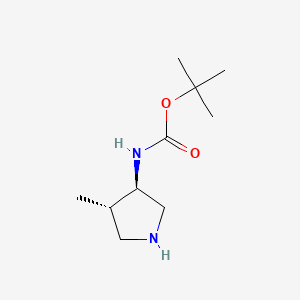
3-(3-Pyridinylmethoxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Pyridinylmethoxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile is a compound that features a pyridine ring substituted with a pyridinylmethoxy group, a trifluoromethyl group, and a carbonitrile group
Mecanismo De Acción
Target of Action
The primary target of 3-(3-Pyridinylmethoxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile is the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is often upregulated in cancer cells .
Mode of Action
This compound acts as a competitive inhibitor of PFKFB3 . By binding to the active site of the enzyme, it prevents the normal substrate from interacting with the enzyme, thereby reducing the rate of the reaction .
Biochemical Pathways
The inhibition of PFKFB3 by this compound affects the glycolytic pathway . This results in a decrease in the levels of fructose-2,6-bisphosphate, a potent activator of glycolysis, leading to a reduction in the rate of this metabolic pathway .
Result of Action
The inhibition of PFKFB3 and the subsequent reduction in glycolysis can lead to growth inhibition in cancer cells . This is because cancer cells often rely on glycolysis for their energy needs, and inhibiting this pathway can starve the cells of energy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Pyridinylmethoxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile typically involves multiple steps, starting from commercially available precursors. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction parameters and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Pyridinylmethoxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the pyridinylmethoxy group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction may produce pyridine derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
3-(3-Pyridinylmethoxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Pyridinylmethoxy)-5-methyl-2-pyridinecarbonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-(3-Pyridinylmethoxy)-5-chloro-2-pyridinecarbonitrile: Contains a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-(3-Pyridinylmethoxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
3-(pyridin-3-ylmethoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O/c14-13(15,16)10-4-12(11(5-17)19-7-10)20-8-9-2-1-3-18-6-9/h1-4,6-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXJKYDDOOUGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=C(N=CC(=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-2-[({4-[(1E)-1-(methoxyimino)ethyl]phenyl}amino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2975132.png)
![6-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2975133.png)
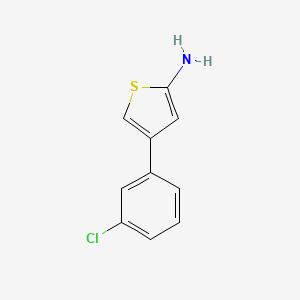
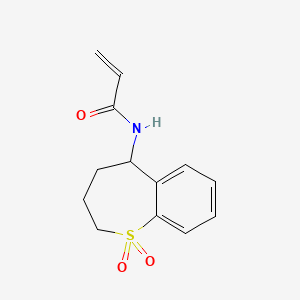
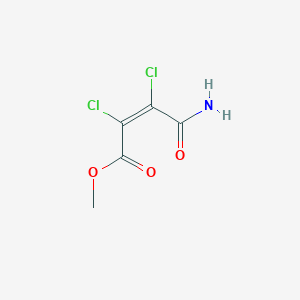
![3-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide](/img/structure/B2975142.png)
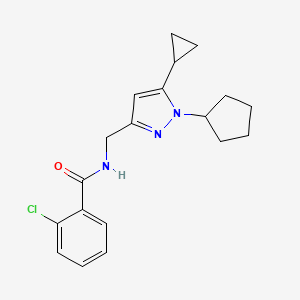


![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B2975146.png)
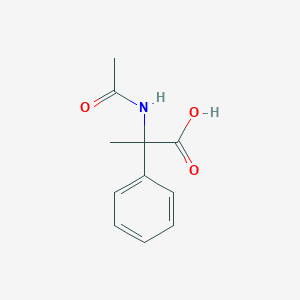
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chloro-N-(2-methoxyethyl)pyridine-4-carboxamide](/img/structure/B2975150.png)

